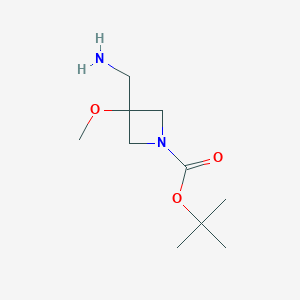

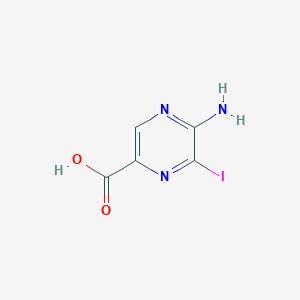

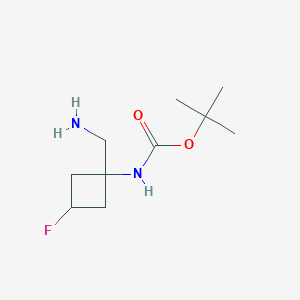

![molecular formula C10H20N2O B1403533 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL CAS No. 1403767-01-0](/img/structure/B1403533.png)

2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL

Vue d'ensemble

Description

2,5-Diazabicyclo[2.2.2]octane is a colorless solid and a highly nucleophilic tertiary amine base . It’s used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

A new methodology for the synthesis of piperazine derivatives is analyzed, starting from 1,4-diazabicyclo[2.2.2]octane as the source of piperazine ring and quaternary ammonium salts obtained from 1,4-diazabicyclo[2.2.2]octane as synthetic intermediates .Molecular Structure Analysis

The molecular formula of 2,5-Diazabicyclo[2.2.2]octane is C6H12N2 . It has a molar mass of 112.173 Da .Chemical Reactions Analysis

1,4-Diazabicyclo[2.2.2]octane is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .Physical And Chemical Properties Analysis

2,5-Diazabicyclo[2.2.2]octane has a density of 1.0±0.1 g/cm3, a boiling point of 196.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has a refractive index of 1.476 .Applications De Recherche Scientifique

Catalyst in Organic Synthesis

- Diazabicyclo[2.2.2]octane (DABCO), a related compound, is used as a catalyst in various organic synthesis reactions. Its use offers advantages like simple operation, eco-friendliness, and high yields with selectivity (Baghernejad Bita, 2010).

- DABCO is notably used in the efficient synthesis of pyrano[2,3-d]pyrimidinone derivatives, highlighting its significance in green chemistry practices (Shadi Nazari et al., 2022).

Synthesis and Structural Studies

- Studies have explored the synthesis of diazabicyclo[2.2.2]octane derivatives and their structural characteristics. This includes work on crystal structures and molecular recognition aspects (K. Lyssenko et al., 2002).

- Another study focused on the synthesis and reactions of 2-hydroxymethyl-1,4-diazabicyclo[2.2.2]octane, demonstrating the compound's reactivity and potential for further chemical modifications (G. V. Shishkin & V. I. Vysochin, 1980).

Applications in Molecular Ferroelectrics

- Research on homochiral DABCO-derivatives has led to the development of high-transition temperature enantiomeric ferroelectrics. These findings have significant implications for the construction of homochiral ferroelectric materials (Da‐Wei Fu et al., 2020).

Potential in Antiproliferative Agents

- Derivatives of diazabicyclo[2.2.2]octane have been synthesized and evaluated for their antiproliferative properties against tumor cell lines. This indicates potential applications in developing new therapeutic agents (Rosanna Filosa et al., 2007).

Development of New Ionic Liquids

- The creation of new ionic liquids based on diazabicyclo[2.2.2]octane derivatives has been explored. These ionic liquids have applications in the synthesis of biologically active compounds, showcasing versatility in chemical synthesis (F. Shirini et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 2-(2,5-Diazabicyclo[22It is structurally similar to 1,4-diazabicyclo[222]octane (DABCO), also known as triethylenediamine . DABCO is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Mode of Action

Dabco, a structurally similar compound, is known for its high nucleophilicity due to the unhindered amine centers . It is sufficiently basic to promote a variety of coupling reactions .

Biochemical Pathways

A unique fungal p450 enzyme, ctdy, has been shown to catalyze the cleavage of the amide bond in the 2,5-diazabicyclo[222]octane system, followed by a decarboxylation step to form a pentacyclic ring . This suggests that the compound may be involved in similar biochemical pathways.

Pharmacokinetics

Dabco, a structurally similar compound, is known to be soluble and hygroscopic . These properties could potentially influence the bioavailability of the compound.

Result of Action

The cleavage of the amide bond in the 2,5-diazabicyclo[222]octane system by the fungal P450 enzyme CtdY, followed by a decarboxylation step, results in the formation of a pentacyclic ring . This suggests that the compound may have similar effects.

Action Environment

Dabco, a structurally similar compound, is known to be hygroscopic , suggesting that moisture in the environment could potentially affect the stability and efficacy of the compound.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with the fungal P450 enzyme CtdY, which catalyzes the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system . This interaction is followed by a decarboxylation step, forming a pentacyclic ring structure in the biosynthesis of 21R-citrinadin A . The compound’s high nucleophilicity also makes it a strong ligand and Lewis base, promoting various coupling reactions .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the fungal P450 enzyme CtdY leads to significant post-translational modifications, impacting the biosynthesis of complex biomolecules . Additionally, its role as a nucleophilic catalyst can influence cellular metabolic pathways by promoting the formation of key intermediates in biochemical reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its high nucleophilicity and ability to form strong binding interactions with biomolecules. The compound acts as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also promotes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The interaction with the fungal P450 enzyme CtdY involves the cleavage of the amide bond, followed by decarboxylation, leading to the formation of a pentacyclic ring structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its high nucleophilicity can lead to gradual changes in its reactivity and interactions with other biomolecules over extended periods . Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in the context of its role as a catalyst in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound acts as an effective catalyst and reagent, promoting various biochemical reactions without causing significant adverse effects . At high doses, it can exhibit toxic effects, including cellular toxicity and disruption of metabolic pathways . Threshold effects have been observed, indicating a narrow therapeutic window for its use in biochemical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the formation of key intermediates in biochemical reactions . The compound’s role as a nucleophilic catalyst promotes the formation of polyurethane and other polymers, impacting metabolic flux and metabolite levels . Additionally, its interaction with the fungal P450 enzyme CtdY highlights its involvement in complex biosynthetic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s high nucleophilicity allows it to form strong binding interactions, facilitating its localization and accumulation in specific cellular compartments . These interactions can influence its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its catalytic effects . Its interaction with the fungal P450 enzyme CtdY highlights its role in the biosynthesis of complex biomolecules within specific subcellular locations .

Propriétés

IUPAC Name |

2-(2,5-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,7-13)12-6-8-3-4-9(12)5-11-8/h8-9,11,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAYZFCNFPAWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1CC2CCC1CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501208559 | |

| Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501208559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1403767-01-0 | |

| Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501208559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

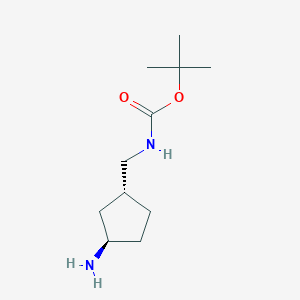

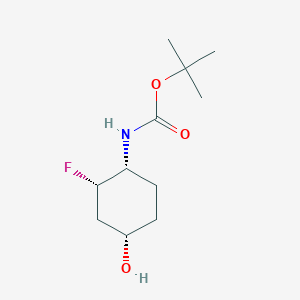

![5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1403452.png)

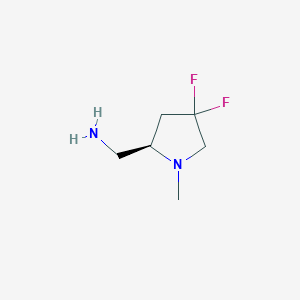

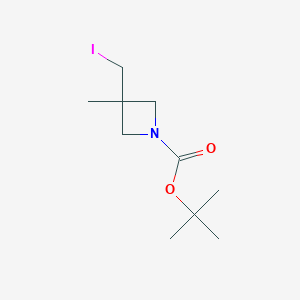

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1403458.png)

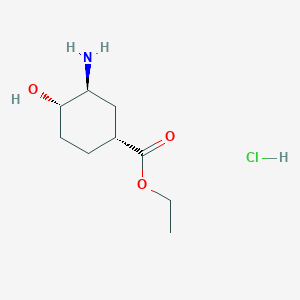

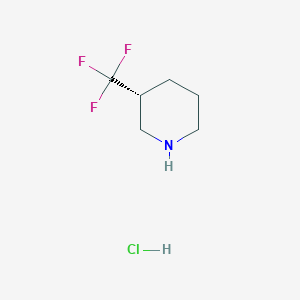

![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)

![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)

![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester](/img/structure/B1403470.png)